molecular formula C10H14N2O2 B2385548 N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide CAS No. 2094685-48-8

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2385548
CAS No.: 2094685-48-8
M. Wt: 194.234
InChI Key: VJDPKIHSEQADCQ-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 2,5-dimethyl-1,3-oxazole with an appropriate alkylating agent followed by amidation. One common method involves the use of 2,5-dimethyl-1,3-oxazole and 2-bromoethyl acrylate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,3-oxazole: A simpler oxazole derivative with similar chemical properties.

    N-(2-ethyl-1,3-oxazol-4-yl)prop-2-enamide: A structurally related compound with different substituents.

    2,5-Dimethyl-1,3-oxazol-4-yl)methanol: Another oxazole derivative with a hydroxyl group.

Uniqueness

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,5-dimethyl-1,3-oxazol-4-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-10(13)11-6-5-9-7(2)14-8(3)12-9/h4H,1,5-6H2,2-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDPKIHSEQADCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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